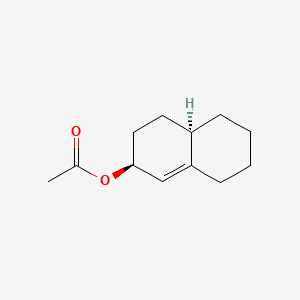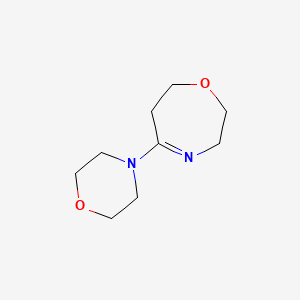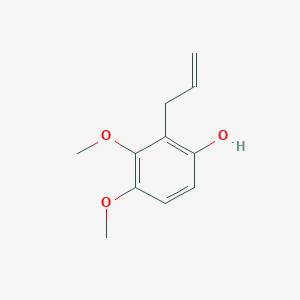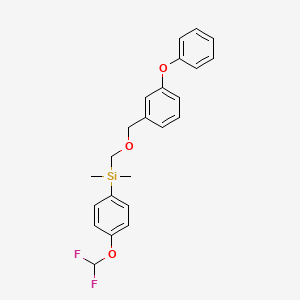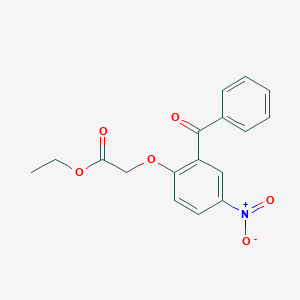
Ethyl (2-benzoyl-4-nitrophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-benzoyl-4-nitrophenoxy)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoyl group, a nitro group, and an ethyl ester group attached to a phenoxyacetate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-benzoyl-4-nitrophenoxy)acetate typically involves the esterification of 2-benzoyl-4-nitrophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2-benzoyl-4-nitrophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reagents like lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction of the nitro group: 2-amino-4-benzoylphenoxyacetate.
Reduction of the benzoyl group: 2-hydroxy-4-nitrophenoxyacetate.
Hydrolysis of the ester group: 2-benzoyl-4-nitrophenoxyacetic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl (2-benzoyl-4-nitrophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl (2-benzoyl-4-nitrophenoxy)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2-benzoyl-4-nitrophenoxy)acetate can be compared with similar compounds such as:
Ethyl (2-benzoylphenoxy)acetate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
Ethyl (4-nitrophenoxy)acetate:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in physical and chemical properties.
Eigenschaften
CAS-Nummer |
111044-19-0 |
|---|---|
Molekularformel |
C17H15NO6 |
Molekulargewicht |
329.30 g/mol |
IUPAC-Name |
ethyl 2-(2-benzoyl-4-nitrophenoxy)acetate |
InChI |
InChI=1S/C17H15NO6/c1-2-23-16(19)11-24-15-9-8-13(18(21)22)10-14(15)17(20)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 |
InChI-Schlüssel |
HFVLMNKVGIXHCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]-](/img/structure/B14319059.png)
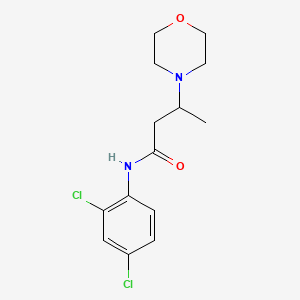

![N'-[3-(diethylamino)propyl]cyclohexanecarboximidamide](/img/structure/B14319066.png)
![2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14319071.png)

